H-Asn-Thr-Ser-Gln-Leu-Ser-Thr-OH
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Overview
Description
The compound H-Asn-Thr-Ser-Gln-Leu-Ser-Thr-OH is a peptide composed of seven amino acids: asparagine, threonine, serine, glutamine, leucine, serine, and threonine. Peptides like this one play crucial roles in various biological processes, including signaling, structural functions, and enzymatic activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Asn-Thr-Ser-Gln-Leu-Ser-Thr-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide.
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Asn-Thr-Ser-Gln-Leu-Ser-Thr-OH can undergo various chemical reactions, including:
Oxidation: Involving the serine and threonine residues.
Reduction: Typically targeting disulfide bonds if present.
Substitution: Modifying specific amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific reagents depending on the target residue, such as acylating agents for lysine residues.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of serine can lead to the formation of serine derivatives, while substitution reactions can introduce new functional groups to the peptide.
Scientific Research Applications
Peptides like H-Asn-Thr-Ser-Gln-Leu-Ser-Thr-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying peptide chemistry.
Biology: Serve as models for protein structure and function studies.
Medicine: Potential therapeutic agents or diagnostic tools.
Industry: Used in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of peptides like H-Asn-Thr-Ser-Gln-Leu-Ser-Thr-OH involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger signaling pathways or enzymatic reactions, leading to various biological effects. The exact mechanism depends on the peptide’s sequence and structure.
Comparison with Similar Compounds
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys: Another peptide with a similar sequence but different functional properties.
H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln: A peptide with a different sequence but similar applications.
Uniqueness
H-Asn-Thr-Ser-Gln-Leu-Ser-Thr-OH is unique due to its specific sequence, which determines its distinct biological activity and potential applications. The presence of certain amino acids like asparagine and glutamine can influence its solubility, stability, and interaction with other molecules.
Properties
CAS No. |
847143-47-9 |
---|---|
Molecular Formula |
C29H51N9O14 |
Molecular Weight |
749.8 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C29H51N9O14/c1-11(2)7-16(25(47)35-18(10-40)27(49)38-22(13(4)42)29(51)52)34-24(46)15(5-6-19(31)43)33-26(48)17(9-39)36-28(50)21(12(3)41)37-23(45)14(30)8-20(32)44/h11-18,21-22,39-42H,5-10,30H2,1-4H3,(H2,31,43)(H2,32,44)(H,33,48)(H,34,46)(H,35,47)(H,36,50)(H,37,45)(H,38,49)(H,51,52)/t12-,13-,14+,15+,16+,17+,18+,21+,22+/m1/s1 |
InChI Key |
PVDPBVYPPUTUMZ-MBZHBWGQSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC(=O)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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